molecular formula C13H15N3O B2675293 1-(4-Cyanophenyl)piperidine-3-carboxamide CAS No. 927699-42-1

1-(4-Cyanophenyl)piperidine-3-carboxamide

Cat. No. B2675293
CAS RN: 927699-42-1
M. Wt: 229.283
InChI Key: DQSKBVFZTSKDID-UHFFFAOYSA-N
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Description

“1-(4-Cyanophenyl)piperidine-3-carboxamide” is a chemical compound with the CAS Number: 927699-42-1 . It has a molecular weight of 229.28 . The physical form of this compound is a powder .


Physical And Chemical Properties Analysis

“1-(4-Cyanophenyl)piperidine-3-carboxamide” is a powder that is stored at room temperature . It has a molecular weight of 229.28 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

PET Imaging of Microglia

1-(4-Cyanophenyl)piperidine-3-carboxamide derivatives, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), have been developed for positron emission tomography (PET) imaging. This application is significant for visualizing microglial activation in the brain, an essential aspect of neuroinflammation associated with neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. The compound enables non-invasive imaging of neuroinflammation, facilitating the development and monitoring of therapies (Horti et al., 2019).

Anti-HIV-1 Activity

Research on derivatives of 1-(4-Cyanophenyl)piperidine-3-carboxamide has led to the discovery of compounds with significant anti-HIV-1 activity. These derivatives have shown potent inhibition of HIV-1 replication in cell-based assays, highlighting their potential as novel therapeutic agents for HIV-1 infection (Imamura et al., 2006).

Anti-Angiogenic and DNA Cleavage Activities

Novel derivatives of 1-(4-Cyanophenyl)piperidine-3-carboxamide have been synthesized and tested for their anti-angiogenic and DNA cleavage capabilities. These compounds have demonstrated significant efficacy in inhibiting blood vessel formation in vivo and showing differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Antibacterial and Anticancer Properties

1-(4-Cyanophenyl)piperidine-3-carboxamide and its derivatives have been investigated for their antibacterial and anticancer properties. Studies have synthesized novel compounds demonstrating inhibitory activities against a range of bacterial strains and cancer cell lines. These findings underscore the compound's versatility and potential in developing new antimicrobial and anticancer therapies (Pouramiri et al., 2017).

Neuroinflammation Imaging

The development of radioligands based on 1-(4-Cyanophenyl)piperidine-3-carboxamide for PET imaging of CSF1R has provided valuable tools for studying neuroinflammation in vivo. These radioligands enable specific and noninvasive visualization of microglial activation, contributing to our understanding of neuroinflammatory processes in diseases like Alzheimer’s and potentially guiding therapeutic interventions (Lee et al., 2022).

Safety and Hazards

The safety data sheet for “1-(4-Cyanophenyl)piperidine-3-carboxamide” indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-cyanophenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-8-10-3-5-12(6-4-10)16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7,9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSKBVFZTSKDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyanophenyl)piperidine-3-carboxamide

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